Inhibition of Lysine-Specific Demethylase 1 (LSD1): A Putative Advantage Over Non-Hydroxylated Amidines
N-Hydroxy-2,4-dimethoxy-benzamidine is reported as an inhibitor of LSD1, a histone demethylase implicated in cancer and other diseases [1]. While direct comparative IC50 data for this exact compound against a close analog is not available in public literature, the activity is attributed to the N-hydroxybenzamidine scaffold [2]. This is a key differentiator from simple benzamidines like unsubstituted benzamidine or 2,4-dimethoxy-benzamidine, which lack the N-hydroxy group and do not exhibit this activity.
| Evidence Dimension | LSD1 Inhibition |
|---|---|
| Target Compound Data | Inhibitor (qualitative) |
| Comparator Or Baseline | Benzamidine (unsubstituted) |
| Quantified Difference | Not quantified, but activity is absent in comparator class |
| Conditions | Target annotation based on literature and patent data |
Why This Matters
This potential LSD1 activity suggests a unique application in epigenetic research, distinguishing it from generic benzamidine protease inhibitors.
- [1] Therapeutic Target Database (TTD). Drug Information: PMID25399762-Compound-Table 6-15. View Source
- [2] BindingDB. Entry BDBM256457 (related N-hydroxybenzamidine). View Source
